

# Commercial Suppliers and Technical Guide for Fmoc-Phe(4-CF<sub>3</sub>)-OH

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## Compound of Interest

Compound Name: Fmoc-Phe(4-CF<sub>3</sub>)-OH

Cat. No.: B557869

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For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of commercial suppliers for Fmoc-L-Phe(4-CF<sub>3</sub>)-OH, its chemical properties, and its application in solid-phase peptide synthesis (SPPS). The incorporation of 4-(trifluoromethyl)phenylalanine into peptide sequences is a key strategy in medicinal chemistry to enhance the pharmacological properties of therapeutic peptides. The trifluoromethyl group can improve metabolic stability, binding affinity, and lipophilicity.<sup>[1][2]</sup>

## Commercial Availability

A critical step in utilizing **Fmoc-Phe(4-CF<sub>3</sub>)-OH** is sourcing high-purity material. Several reputable chemical suppliers offer this amino acid derivative. The table below summarizes the offerings from prominent vendors.

Supplier	Product Name	CAS Number	Molecular Weight	Purity	Additional Notes
Sigma-Aldrich (Merck)	Fmoc-Phe(4-CF <sub>3</sub> )-OH	247113-86-6	455.43 g/mol	≥97% (HPLC)	Also offers the D-isomer, Fmoc-D-Phe(4-CF <sub>3</sub> )-OH (CAS: 238742-88-6), with ≥98.0% purity.[3]
Chem-Impex	Fmoc-D-Phe(4-CF <sub>3</sub> )-OH	238742-88-6	455.43 g/mol	≥ 98% (Chiral HPLC)[1]	Appears to primarily offer the D-isomer. [1]
Aapptec Peptides	Fmoc-Phe(4-CF <sub>3</sub> )-OH	247113-86-6	455.4 g/mol	Lot-specific	Catalog number: UFF133.[4]

## Physicochemical Properties

The key physicochemical properties of **Fmoc-Phe(4-CF<sub>3</sub>)-OH** are summarized below. This information is essential for accurate reagent preparation and reaction setup.

Property	Value
Molecular Formula	C <sub>25</sub> H <sub>20</sub> F <sub>3</sub> NO <sub>4</sub> [1][4]
Appearance	White powder[1]
Storage Temperature	2-8°C[3]
Solubility	Soluble in DMF and NMP

# Experimental Protocol: Incorporation of Fmoc-Phe(4-CF<sub>3</sub>)-OH in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual incorporation of **Fmoc-Phe(4-CF<sub>3</sub>)-OH** into a growing peptide chain on a solid support using the Fmoc/tBu strategy. This protocol is based on standard SPPS procedures.

Materials and Reagents:

- **Fmoc-Phe(4-CF<sub>3</sub>)-OH**
- Rink Amide resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- 20% (v/v) Piperidine in DMF
- Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Washing solvent: Dichloromethane (DCM)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
- Cold diethyl ether

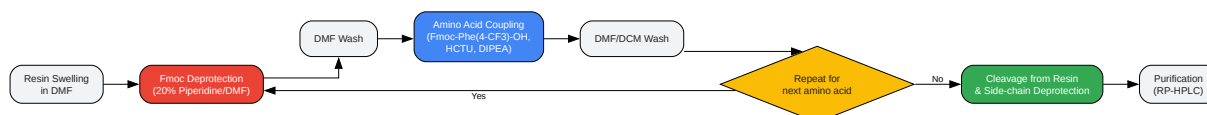
Procedure:

- **Resin Swelling:** Swell the resin in DMF in a reaction vessel for at least 30-60 minutes.
- **Fmoc Deprotection:** Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

- **Washing:** Thoroughly wash the resin with DMF to remove residual piperidine.
- **Amino Acid Activation:** In a separate vial, dissolve **Fmoc-Phe(4-CF<sub>3</sub>)-OH** (3-5 equivalents relative to resin loading) and HCTU (slightly less than 1 equivalent to the amino acid) in DMF. Add DIPEA (2 equivalents) to the solution to activate the amino acid.
- **Coupling:** Add the activated **Fmoc-Phe(4-CF<sub>3</sub>)-OH** solution to the resin. Agitate the mixture for 1-2 hours to allow for complete coupling. A Kaiser test can be performed to confirm the absence of free primary amines, indicating a complete reaction.
- **Washing:** Wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.
- **Repeat Cycle:** Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
- **Final Deprotection:** After the final coupling step, perform a final Fmoc deprotection (step 2).
- **Cleavage and Deprotection:** Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- **Peptide Precipitation and Purification:** Precipitate the crude peptide in cold diethyl ether. The crude product can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

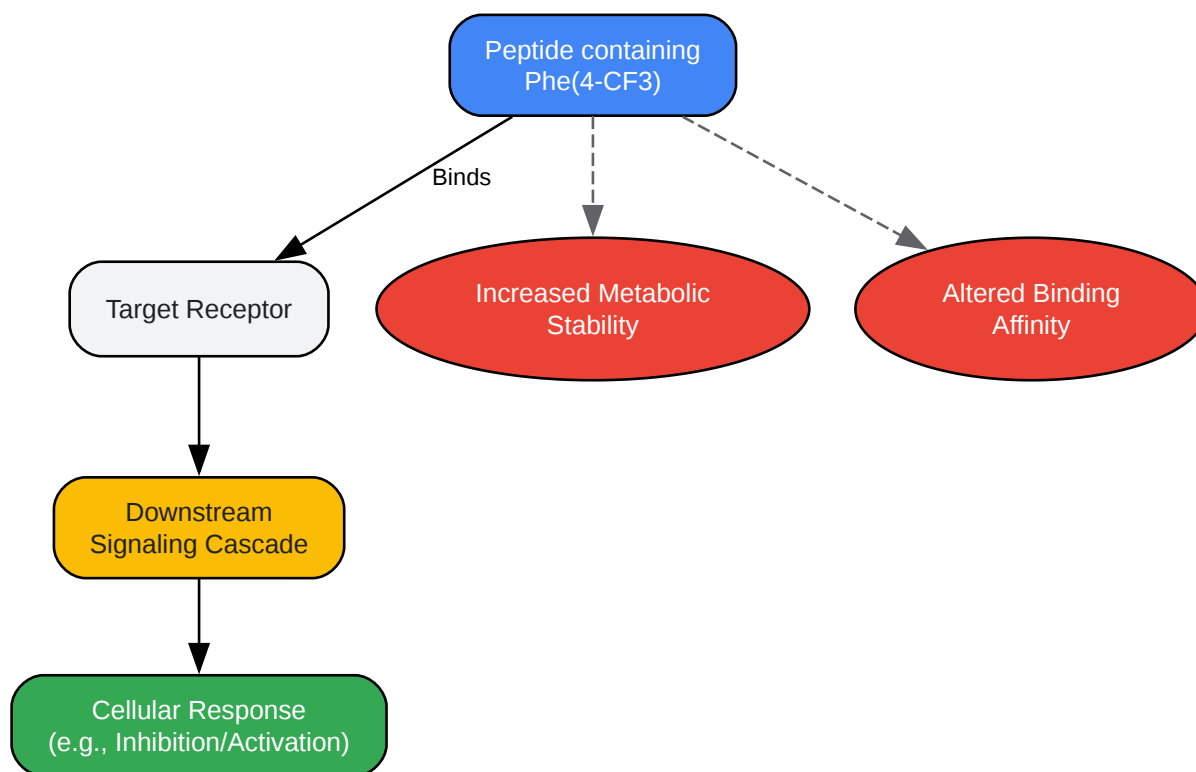
## Workflow and Signaling Pathway Diagrams

To visually represent the experimental and logical frameworks, the following diagrams are provided.



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Caption: A single cycle of the Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Fmoc-Phe(4-CF<sub>3</sub>)-OH.



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Caption: Conceptual signaling pathway modulation by a peptide incorporating 4-(trifluoromethyl)phenylalanine.

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